8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine atoms at the 8th position of the imidazo[1,2-a]pyridine ring and the 5th position of the thiophene ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-bromo-5-bromothiophene-2-carbaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often involve the use of multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(5-Bromothiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position.
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom at the 5th position of the thiophene ring.
2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a bromine atom at the 5th position of the thiophene ring.
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H6Br2N2S |
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Molecular Weight |
358.05 g/mol |
IUPAC Name |
8-bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Br2N2S/c12-7-2-1-5-15-6-8(14-11(7)15)9-3-4-10(13)16-9/h1-6H |
InChI Key |
PJEYEYDNRDLCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(S3)Br |
Origin of Product |
United States |
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